Elemol

Description

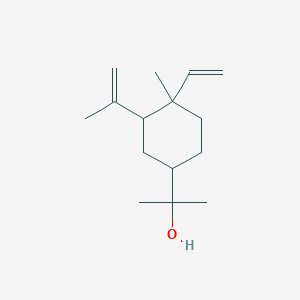

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-7-15(6)9-8-12(14(4,5)16)10-13(15)11(2)3/h7,12-13,16H,1-2,8-10H2,3-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJIQNADMLPFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859521 | |

| Record name | 2-[4-Ethenyl-4-methyl-3-(prop-1-en-2-yl)cyclohexyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-99-6 | |

| Record name | Cyclohexanemethanol, 4-ethenyl-.alpha.,.alpha.,4-trimethyl-3-(1-methylethenyl)-, (1R,3S,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S,2S,4R)-(-)-α,α-dimethyl-1-vinyl-o-menth-8-ene-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elemol: A Comprehensive Technical Guide for Researchers

Introduction

Elemol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. This guide provides a detailed overview of its chemical structure, physicochemical properties, and pharmacological activities, with a focus on its potential applications in drug discovery and development. The information presented is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Structure and Identification

This compound, with the chemical formula C₁₅H₂₆O, is a sesquiterpenoid possessing a characteristic elemane skeleton.[1] Its structure features a cyclohexane (B81311) ring substituted with a methyl group, an ethenyl (vinyl) group, and an isopropenyl group, along with a tertiary alcohol functional group.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 2-[(1R,3S,4S)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]propan-2-ol[2] |

| CAS Number | 639-99-6[2] |

| Chemical Formula | C₁₅H₂₆O[2][3][4] |

| Canonical SMILES | CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O[3] |

| InChI Key | GFJIQNADMLPFOW-UHFFFAOYSA-N[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Molecular Weight | 222.37 g/mol | [2][3][4] |

| Appearance | Pale yellow to yellow crystals or solid | [5] |

| Melting Point | 51.00 to 52.00 °C | [1] |

| Boiling Point | 144.00 to 145.00 °C at 15.00 mm Hg | [1] |

| Density | 0.936 g/cm³ at 20 °C | [6] |

| Solubility | Soluble in DMSO; Practically insoluble in water | [1][3] |

| logP (Octanol/Water Partition Coefficient) | 4.4 | [2] |

Pharmacological Properties and Mechanism of Action

This compound has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These properties are attributed to its unique chemical structure and its ability to modulate specific biological pathways.

Anti-inflammatory Activity

This compound, as a constituent of various essential oils, has been associated with anti-inflammatory effects. While specific studies on isolated this compound are limited, the anti-inflammatory action of essential oils containing this compound is often attributed to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Antimicrobial Activity

This compound is recognized for its broad-spectrum anti-infectious properties, including antibacterial, antiviral, antifungal, and antiparasitic activities.[3] While detailed studies on the minimum inhibitory concentrations (MIC) of pure this compound are not extensively available, essential oils containing significant amounts of this compound have shown efficacy against various pathogens. For example, the essential oil of Cryptomeria japonica, which contains this compound, has demonstrated antimicrobial properties. The proposed mechanism of action for terpenoids like this compound often involves the disruption of microbial cell membranes and inhibition of essential cellular processes.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. The essential oil of Myrcia splendens, which contains this compound, has been shown to exhibit cytotoxic activity against A549 lung cancer cells.[7] The proposed mechanism for the anticancer effects of many sesquiterpenoids involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and migration. Further research is needed to elucidate the specific signaling pathways targeted by this compound in cancer cells.

Caption: General workflow for evaluating the in vitro anticancer activity of this compound.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the pharmacological properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound can be determined using the broth microdilution method.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Include positive (microorganism with no this compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

NF-κB Activation Assay (Western Blot)

The effect of this compound on the NF-κB signaling pathway can be investigated by analyzing the expression and phosphorylation of key proteins using Western blotting.

Methodology:

-

Culture relevant cells (e.g., macrophages like RAW 264.7) and pre-treat with different concentrations of this compound for a specific duration.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to activate the NF-κB pathway.

-

Lyse the cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., IκBα, p65).

-

Incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities to determine the effect of this compound on protein expression and phosphorylation.

Natural Sources, Isolation, and Synthesis

This compound is naturally present in the essential oils of a variety of plants, including:

-

Chamaecyparis obtusa (Hinoki cypress)[6]

-

Magnolia officinalis

-

Ferula species

-

Cryptomeria japonica (Japanese cedar)

-

Myrcia splendens[7]

Isolation: this compound is typically isolated from essential oils through chromatographic techniques such as column chromatography and preparative gas chromatography.

Synthesis: Chemical synthesis of this compound has been achieved through various multi-step organic synthesis routes, often involving rearrangements of other sesquiterpenoid precursors.

Conclusion

This compound is a promising natural compound with a range of pharmacological activities that warrant further investigation for its potential therapeutic applications. This guide provides a foundational understanding of its chemical and biological properties to support ongoing and future research in drug discovery and development. The provided experimental protocols offer a starting point for researchers to explore the mechanisms of action of this intriguing sesquiterpenoid.

References

- 1. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Elemol: A Technical Guide for Researchers and Drug Development Professionals

IUPAC Name: 2-[(1R,3S,4S)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]propan-2-ol

CAS Number: 639-99-6

Abstract

Elemol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. It is recognized for its characteristic woody, floral scent and has garnered significant interest in the pharmaceutical and fragrance industries. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis methodologies, and known biological activities. Detailed experimental protocols for assessing its antimicrobial and anti-inflammatory properties are provided, along with a putative signaling pathway to explain its immunomodulatory effects. This guide is intended for researchers, scientists, and professionals in drug development seeking in-depth information on this compound.

Chemical and Physical Properties

This compound is a C15 sesquiterpenoid with a molecular formula of C15H26O.[1] Its structure features a cyclohexane (B81311) ring with three chiral centers. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[(1R,3S,4S)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]propan-2-ol | [1][2] |

| CAS Number | 639-99-6 | [1][2] |

| Molecular Formula | C15H26O | [1][2] |

| Molecular Weight | 222.37 g/mol | [1] |

| Appearance | Yellow to brown-yellow viscous liquid or crystal | |

| Odor | Woody, floral | |

| Melting Point | 52 °C | |

| Boiling Point | 133 °C at 6 Torr | |

| Density | 0.922 g/cm³ at 15 °C | |

| Solubility | Soluble in DMSO | [1] |

| XLogP3-AA | 4.4 |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including extraction from natural sources, total chemical synthesis, and biotransformation.

-

Natural Extraction: this compound is commonly isolated from the essential oils of plants such as Canarium luzonicum (elemi) and citronella oil. The extraction is typically performed using steam distillation or solvent extraction.

-

Total Synthesis: The first total synthesis of (+)-elemol was reported by Baldwin, Martin, and Nunn in 1985. Their approach utilized a photochemical [2+2] cycloaddition as a key step.

-

Biotransformation: Microbial transformation of other terpenoids has been explored as a more sustainable method for producing this compound.

Biological Activities and Applications

This compound exhibits a range of biological activities, making it a molecule of interest for therapeutic applications.

-

Antimicrobial Activity: this compound has demonstrated activity against various bacteria and fungi. This makes it a potential candidate for development as a novel antimicrobial agent.

-

Anti-inflammatory and Immunomodulatory Effects: Studies have shown that this compound possesses anti-inflammatory properties. It is suggested that this compound may modulate the immune response, potentially through the inhibition of pro-inflammatory signaling pathways.

-

Insect Repellent: this compound has been identified as a repellent against certain insects.

Due to its pleasant aroma and biological activities, this compound is utilized in the fragrance industry, in cosmetics, and as a flavoring agent. Its therapeutic potential continues to be an active area of research.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

This protocol outlines the determination of the MIC and MBC of this compound against a target microorganism using the broth microdilution method.

Materials:

-

This compound

-

Target microorganism

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Sterile pipette tips

-

Spectrophotometer

-

Incubator

-

Mueller-Hinton Agar (MHA) plates

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Preparation of Inoculum: Culture the target microorganism in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the prepared inoculum to each well. Include a positive control (MHB with inoculum, no this compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

-

MBC Determination: From the wells showing no visible growth (at and above the MIC), pipette 10 µL of the culture onto MHA plates.

-

Incubation: Incubate the MHA plates at 37°C for 24 hours.

-

MBC Reading: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity of this compound

This protocol describes the in vivo assessment of the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model in rats.

Materials:

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 1% Tween 80 in saline)

-

Wistar rats (180-200 g)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into four groups:

-

Group I (Control): Administer vehicle.

-

Group II (Positive Control): Administer Indomethacin (10 mg/kg, p.o.).

-

Group III (Test Group 1): Administer this compound (e.g., 50 mg/kg, p.o.).

-

Group IV (Test Group 2): Administer this compound (e.g., 100 mg/kg, p.o.).

-

-

Baseline Paw Volume Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]

-

Calculation of Edema and Inhibition:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

-

% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Putative Signaling Pathway of this compound's Immunomodulatory Action

While the precise molecular mechanisms of this compound's immunomodulatory effects are still under investigation, it is hypothesized that it may act by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition is a common mechanism for many anti-inflammatory natural products.[3][4]

The diagram below illustrates a putative mechanism where this compound inhibits the activation of the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators.

Caption: Putative signaling pathway for the immunomodulatory action of this compound.

Conclusion

This compound is a versatile natural compound with significant potential in the pharmaceutical and fragrance industries. Its well-defined chemical properties, coupled with its antimicrobial and anti-inflammatory activities, make it a compelling subject for further research and development. The experimental protocols and the putative signaling pathway provided in this guide offer a framework for future investigations into the therapeutic applications of this compound.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]

- 4. MAPK | シグナル伝達経路 | TargetMol [targetmol.com]

The Natural Provenance of Elemol: A Technical Guide for Scientific Professionals

An in-depth exploration of the botanical sources, extraction methodologies, and biosynthetic origins of the sesquiterpenoid alcohol, elemol. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound, a naturally occurring sesquiterpenoid alcohol, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailing the quantitative analysis of its concentration in various botanicals. Furthermore, it outlines the established experimental protocols for its extraction and isolation. The guide also elucidates the biosynthetic pathway of this compound and explores its known biological activities, offering a foundational resource for further research and development.

Natural Sources and Quantitative Analysis

This compound is predominantly found in the essential oils of a select number of plant species. The primary and most commercially significant source is the resin of Canarium luzonicum, commonly known as Elemi. More recently, species from the Dioscorea genus have been identified as a novel and potent source of this compound. The concentration of this compound can vary depending on the geographical origin, harvesting time, and the specific chemotype of the plant.

| Botanical Source | Plant Part Used | Common Name | This compound Concentration (% of Essential Oil) | Reference |

| Canarium luzonicum | Resin | Elemi | 7.99% - 18.23% | [1] |

| Dioscorea floribunda | Leaves | - | 41% | [2] |

| Dioscorea composita | Leaves | - | 22% | [2] |

| Schinus molle | Leaves | Peruvian Peppertree | ~13.00% | [3] |

Experimental Protocols

The isolation of this compound from its natural sources is primarily achieved through distillation techniques. The choice of method depends on the plant material being processed.

Steam Distillation of Canarium luzonicum Resin

Steam distillation is the conventional method for extracting essential oil from Elemi resin.[4][5] This process isolates the volatile components, including this compound.

Methodology:

-

Raw Material Preparation: The raw Elemi resin is collected from the Canarium luzonicum tree.[4] It is then cleaned to remove any physical impurities.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still containing the resin, a condenser, and a collection vessel.[6]

-

Extraction: Steam is passed through the resin. The heat from the steam vaporizes the volatile compounds, including this compound.[5]

-

Condensation: The steam and volatile compound mixture is then cooled as it passes through the condenser, causing it to liquefy.[4]

-

Separation: The condensed liquid is collected in a separatory funnel. The essential oil, being immiscible with water, will form a distinct layer and can be separated from the hydrosol.[4]

Hydrodistillation of Dioscorea spp. Leaves

For the extraction of this compound from the leaves of Dioscorea floribunda and Dioscorea composita, hydrodistillation is the preferred method.[2]

Methodology:

-

Plant Material Preparation: Fresh leaves of the Dioscorea species are harvested.

-

Apparatus Setup: A Clevenger-type apparatus is typically used for hydrodistillation at a laboratory scale.[7]

-

Extraction: The leaves are immersed in water within a distillation flask. The water is then heated to boiling. The resulting steam carries the volatile essential oil components.[7]

-

Condensation and Collection: The steam-oil mixture is condensed and collected in the Clevenger apparatus, which allows for the continuous separation of the oil from the water.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The precise quantification of this compound in the extracted essential oils is performed using Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]

Methodology:

-

Sample Preparation: A diluted sample of the essential oil is prepared in a suitable solvent, such as cyclohexane.

-

GC-MS System: A GC-MS instrument equipped with a capillary column (e.g., HP-5MS) is used for the analysis.

-

Chromatographic Conditions: The oven temperature is programmed to ramp up, allowing for the separation of the different components of the essential oil based on their boiling points and affinity for the column's stationary phase. Helium is typically used as the carrier gas.

-

Mass Spectrometry: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound.

-

Quantification: The concentration of this compound is determined by comparing the peak area of this compound in the chromatogram to that of a known standard.

Biosynthesis of this compound

This compound is a sesquiterpenoid, and as such, its biosynthesis originates from the isoprenoid pathway. The precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP).[10] The formation of this compound involves a key intermediate, hedycaryol, which undergoes a thermal rearrangement.[1][11]

Caption: Biosynthetic pathway of this compound from Acetyl-CoA.

Biological Activities and Potential Signaling Pathways

This compound has been investigated for a range of biological activities, suggesting its potential as a lead compound in drug discovery.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, although the precise molecular mechanisms are still under investigation. It is hypothesized that its anti-inflammatory effects may be attributed to the modulation of inflammatory pathways, potentially involving the inhibition of pro-inflammatory cytokines and enzymes.[12][13]

Antimicrobial Activity

The antimicrobial activity of this compound has been reported against various microorganisms.[14] The proposed mechanism of action for many essential oil components involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents.[2][15]

Caption: Proposed mechanism of antimicrobial action of this compound.

Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[16] This suggests its potential application in the treatment of hyperpigmentation disorders. The inhibition kinetics indicate a competitive mode of action, where this compound likely binds to the active site of the enzyme, preventing the binding of the natural substrate.[17]

Caption: this compound's inhibitory action on the melanin biosynthesis pathway.

Conclusion

This technical guide has synthesized the current scientific knowledge regarding the natural sources, extraction, and biosynthesis of this compound. The quantitative data presented in a structured format, along with detailed experimental protocols, provides a valuable resource for researchers. The elucidation of its biosynthetic pathway and the exploration of its biological activities offer a springboard for future investigations into the therapeutic potential of this promising natural compound. Further research is warranted to fully characterize the signaling pathways modulated by this compound and to explore its efficacy in preclinical and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mechotech.in [mechotech.in]

- 4. bestengineeringtechnologies.com [bestengineeringtechnologies.com]

- 5. engineering.iastate.edu [engineering.iastate.edu]

- 6. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]

- 7. agilent.com [agilent.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. sysbio.se [sysbio.se]

- 10. Hedycaryol – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 13. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review [mdpi.com]

- 14. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Kinetic characterization of substrate-analogous inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Elemol Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Elemol, a naturally occurring sesquiterpenoid alcohol, holds significant interest for its potential applications in the pharmaceutical and fragrance industries. Its unique chemical structure, derived from the cyclization of farnesyl pyrophosphate (FPP), presents a fascinating case study in plant secondary metabolism. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and metabolic engineering efforts aimed at enhancing this compound production.

Introduction to this compound and Sesquiterpenoid Biosynthesis

Sesquiterpenoids are a diverse class of C15 isoprenoid compounds derived from the precursor farnesyl pyrophosphate (FPP)[1][2]. These molecules play crucial roles in plant defense, signaling, and interactions with the environment. This compound is a sesquiterpenoid alcohol found in the essential oils of various plants, including Dioscorea species, where it can be a major constituent[3][4]. The biosynthesis of this compound is a multi-step process involving terpene synthases and a characteristic thermal rearrangement.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound from the central isoprenoid pathway intermediate FPP can be delineated into three primary stages:

-

Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: The pathway initiates with the cyclization of the linear precursor FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases. Specifically, a (+)-germacrene A synthase (GAS) is responsible for this crucial first committed step[5][6][7]. This enzyme belongs to the family of lyases and facilitates the removal of the diphosphate (B83284) group from FPP to form a carbocation intermediate, which then undergoes a series of rearrangements and cyclization to yield (+)-germacrene A[5].

-

Formation of the Hedycaryol (B1638063) Intermediate: Following the synthesis of germacrene A, it is believed to be hydroxylated to form the intermediate (+)-hedycaryol. While the specific enzyme catalyzing this step in the direct lineage to this compound is not extensively characterized in all species, the existence of hedycaryol synthases has been documented[7][8][9]. It is proposed that some terpene synthases can directly produce hedycaryol from FPP[7][8].

-

Cope Rearrangement to this compound: The final step in the formation of β-elemol is a non-enzymatic, thermally induced[10][10]-sigmatropic rearrangement known as the Cope rearrangement[4][11][12][13][14]. In this reaction, the hedycaryol intermediate undergoes a conformational change, leading to the formation of the this compound structure. It is important to note that β-elemene, a related compound, is often detected in analyses and is considered a thermal degradation product of germacrene A, formed during processes like gas chromatography (GC) analysis[15]. Similarly, α-elemol is considered a thermal breakdown product of (+)-hedycaryol[15].

Figure 1: The proposed biosynthetic pathway of β-elemol from farnesyl pyrophosphate.

Quantitative Data on Key Enzymes

Precise kinetic data for the enzymes directly leading to this compound are limited in the literature. However, data from closely related and representative sesquiterpene synthases provide valuable insights into the catalytic efficiencies of these enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (pmol h-1 µg-1 protein) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism | Reference |

| Germacrene A Synthase (CiGASsh) | FPP | 3.2 | 21.5 | - | - | Cichorium intybus | [16] |

| Germacrene A Synthase (CiGASlo) | FPP | 6.9 | 13.9 | - | - | Cichorium intybus | [16] |

| γ-Eudesmol Synthase (NnTPS10) | FPP | 16.71 | - | 0.2158 | 12914 | Nelumbo nucifera | [17] |

| Bicyclogermacrene Synthase (JeSTS4) | FPP | 13.07 | - | 0.0194 | 1480 | Juniperus excelsa | [18] |

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of sesquiterpenoids, including the precursors to this compound, is tightly regulated at the transcriptional level. This regulation is often mediated by the interplay of various transcription factor families and is responsive to developmental cues and environmental stimuli, particularly the jasmonate signaling pathway.

The Jasmonate Signaling Pathway

The jasmonate signaling pathway is a key regulator of plant defense responses and secondary metabolism, including terpenoid biosynthesis[3][5][10][12][17][19][20]. The core components of this pathway involve the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-domain (JAZ) repressor proteins, and transcription factors such as MYC2.

In the absence of jasmonic acid-isoleucine (JA-Ile), JAZ proteins bind to and repress the activity of transcription factors that activate terpene synthase gene expression. Upon perception of JA-Ile by the SCFCOI1 complex, JAZ proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. This releases the transcription factors, allowing them to activate the expression of downstream genes, including terpene synthases.

Figure 2: Simplified diagram of the jasmonate signaling pathway leading to the activation of terpene synthase gene expression.

Key Transcription Factor Families

Several families of transcription factors have been implicated in the regulation of terpenoid biosynthesis, often acting downstream of the jasmonate signaling pathway[1][2][5][6][17][20][21][22][23][24][25][26][27][28][29][30].

-

MYB (myeloblastosis) Transcription Factors: These proteins are known to regulate a wide range of secondary metabolic pathways. Specific R2R3-MYB transcription factors have been shown to be involved in the regulation of terpene biosynthesis[23][24][25][27][28].

-

bHLH (basic Helix-Loop-Helix) Transcription Factors: Members of this family, such as MYC2, are central players in jasmonate signaling and directly activate the expression of terpene synthase genes[2][6][7][17][21][26][30].

-

WRKY Transcription Factors: WRKY transcription factors are key regulators of plant defense responses and can be induced by jasmonates to modulate the expression of secondary metabolism genes[1][3][10][17][19][20][22][30][31].

-

AP2/ERF (APETALA2/Ethylene Response Factor) Transcription Factors: These transcription factors are involved in various stress responses and developmental processes, and some members have been shown to regulate terpenoid biosynthesis[5][17][20][26][30].

Experimental Protocols

Heterologous Expression and Purification of a Putative Hedycaryol Synthase

This protocol describes the expression of a candidate hedycaryol synthase gene in Escherichia coli and subsequent purification of the recombinant protein.

5.1.1. Gene Cloning and Vector Construction

-

Amplify the full-length coding sequence of the candidate hedycaryol synthase gene from plant cDNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET-28a(+) with an N-terminal His-tag) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector and transform the ligation product into competent E. coli DH5α cells for plasmid propagation.

-

Verify the sequence of the resulting plasmid by Sanger sequencing.

5.1.2. Protein Expression

-

Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-20°C) for 16-20 hours to enhance the yield of soluble protein.

5.1.3. Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Desalt and exchange the buffer of the purified protein into a storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

Figure 3: A generalized workflow for the heterologous expression and purification of a His-tagged terpene synthase.

In Vitro Enzyme Assay for Hedycaryol Synthase Activity

This protocol outlines a method to determine the enzymatic activity of the purified hedycaryol synthase.

-

Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% (v/v) glycerol, and 1 mM DTT).

-

Add a known concentration of the purified hedycaryol synthase to the reaction mixture.

-

Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration in the desired range for kinetic analysis (e.g., 0.5 - 50 µM).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 5 M EDTA).

-

Extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate) and vortexing vigorously.

-

Centrifuge to separate the phases and collect the organic layer.

-

Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.

GC-MS Analysis for this compound Quantification

This protocol provides a general procedure for the quantification of this compound and related sesquiterpenes.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C (Note: Lowering the injector temperature to ~150°C can help minimize the thermal rearrangement of germacrene A to β-elemene and hedycaryol to this compound, allowing for the detection of the true enzymatic products).

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase at 5°C/min to 240°C.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

-

Quantification: Use a standard curve of authentic this compound to quantify its concentration in the samples. An internal standard (e.g., caryophyllene) can be used to improve accuracy.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents a fascinating example of the intricate and highly regulated nature of secondary metabolism. While the core pathway involving germacrene A and hedycaryol intermediates is generally accepted, further research is needed to fully elucidate the specific enzymes and regulatory networks involved in different plant species. The characterization of hedycaryol synthases and the identification of the transcription factors that directly regulate their expression are key areas for future investigation. A deeper understanding of these processes will not only advance our fundamental knowledge of plant biochemistry but also pave the way for the metabolic engineering of plants and microorganisms for the sustainable production of this compound and other valuable sesquiterpenoids. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to unravel the complexities of this compound biosynthesis and harness its potential for various applications.

References

- 1. The transcription factor WRKY75 positively regulates jasmonate-mediated plant defense to necrotrophic fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive identification of bHLH transcription factors in Litsea cubeba reveals candidate gene involved in the monoterpene biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification, functional characterization and developmental regulation of sesquiterpene synthases from sunflower capitate glandular trichomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a novel hedycaryol synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The WRKY57 Transcription Factor Affects the Expression of Jasmonate ZIM-Domain Genes Transcriptionally to Compromise Botrytis cinerea Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcriptomics Reveals the Molecular Basis for Methyl Jasmonate to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]

- 21. pakbs.org [pakbs.org]

- 22. mdpi.com [mdpi.com]

- 23. Diversification of R2R3-MYB Transcription Factors in the Tomato Family Solanaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. MYB Transcription Factors as Regulators of Secondary Metabolism in Plants [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Transcriptional Factors Regulate Plant Stress Responses Through Mediating Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. MYB transcription factor genes as regulators for plant responses: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 28. MYB transcription factors in plants: A comprehensive review of their discovery, structure, classification, functional diversity and regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis | MDPI [mdpi.com]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Elemol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elemol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community for its potential therapeutic applications. Found as a constituent in various essential oils, most notably from the resin of the Canarium luzonicum tree, commonly known as elemi, this compound exhibits a range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physical and Chemical Properties of this compound

This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₆O. Its chemical structure features a decalin core with a vinyl group, an isopropenyl group, and a tertiary alcohol functional group. These structural features contribute to its characteristic physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid or crystalline solid | |

| Melting Point | 48-51 °C | |

| Boiling Point | 284-285 °C at 760 mmHg | |

| Density | 0.941 g/cm³ | |

| Optical Rotation ([α]D) | -5.5° (c = 1, CHCl₃) | |

| Solubility | Soluble in ethanol, ether, and other organic solvents; insoluble in water. |

Experimental Protocols

Isolation of this compound from Canarium luzonicum Resin

A common source of this compound is the essential oil of elemi (Canarium luzonicum). The following protocol outlines the extraction and purification of this compound.

1. Steam Distillation of Elemi Resin:

-

Objective: To extract the essential oil containing this compound from the raw resin.

-

Apparatus: Steam distillation apparatus (steam generator, distillation flask, condenser, and receiving flask).

-

Procedure:

-

Place a known quantity of elemi resin into the distillation flask.

-

Generate steam in the steam generator and pass it through the resin in the distillation flask.

-

The steam and volatile components of the resin, including this compound, will vaporize and then condense in the condenser.

-

Collect the distillate, which will consist of an aqueous layer and an upper layer of the essential oil.

-

Separate the essential oil from the aqueous layer using a separatory funnel.

-

Dry the essential oil over anhydrous sodium sulfate.

-

Workflow for Steam Distillation:

Caption: Workflow for the extraction of elemi essential oil.

2. Purification of this compound by Column Chromatography:

-

Objective: To isolate this compound from the other components of the essential oil.

-

Apparatus: Glass chromatography column, silica (B1680970) gel (60-120 mesh), collection tubes, rotary evaporator.

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed column. Add a small layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude elemi essential oil in a minimal amount of the initial mobile phase (e.g., hexane) and carefully load it onto the top of the column.

-

Elution: Begin elution with a non-polar solvent such as hexane (B92381). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner. A common gradient starts with 100% hexane and gradually increases the percentage of ethyl acetate.

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Solvent Removal: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator to obtain the purified compound.

-

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Inflammatory stimuli typically activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκB, releasing NF-κB. The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the release of NF-κB and reducing the inflammatory response.

Anticancer Activity

Several studies have indicated that essential oils and their components, including sesquiterpenoids like this compound, can induce apoptosis in cancer cells. The induction of apoptosis is a complex process involving multiple signaling pathways.

General Apoptosis Induction Pathway:

Caption: General intrinsic pathway of apoptosis potentially induced by this compound.

This compound may induce apoptosis through the intrinsic or mitochondrial pathway. This involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis. [2]Further research is necessary to fully elucidate the specific molecular targets of this compound within these apoptotic pathways.

Conclusion

This compound presents as a promising natural compound with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a foundation for its consistent isolation and characterization. While the biological activities of this compound, particularly its anti-inflammatory and anticancer effects, are of significant interest, further in-depth studies are required to fully understand the intricate signaling pathways involved. This knowledge will be crucial for the future development of this compound-based therapeutic agents.

References

Elemol solubility in different solvents

An In-depth Technical Guide to the Solubility of Elemol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O, is a subject of growing interest in various scientific fields.[[“]] Found in the essential oils of numerous plants, it is recognized for its characteristic woody and slightly citrus aroma.[2] Beyond its use as a fragrance, this compound is being investigated for its potential biological activities. A thorough understanding of its solubility in different solvents is fundamental for its extraction, purification, formulation, and in vitro and in vivo studies. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its solubility determination, and insights into a potential signaling pathway it may modulate.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| CAS Number | 639-99-6 | [2] |

| Molecular Formula | C₁₅H₂₆O | [[“]][2][3] |

| Molecular Weight | 222.37 g/mol | [[“]][2] |

| Appearance | Pale yellow to yellow crystals or solid | [4] |

| Melting Point | 51.00 to 52.00 °C | [4] |

| Boiling Point | 289.00 to 290.00 °C at 760.00 mm Hg | [4] |

| XLogP3-AA | 4.4 | [2] |

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents at 25°C. The data, presented in grams per liter (g/L), highlights its solubility profile across polar, semi-polar, and non-polar solvents.

| Solvent | Solvent Type | Solubility (g/L) at 25°C |

| Water | Polar Protic | 0.89 |

| Methanol | Polar Protic | 514.79 |

| Ethanol | Polar Protic | 567.08 |

| n-Propanol | Polar Protic | 452.62 |

| Isopropanol | Polar Protic | 508.22 |

| n-Butanol | Polar Protic | 472.77 |

| Isobutanol | Polar Protic | 332.39 |

| Acetonitrile | Polar Aprotic | 298.17 |

| Acetone | Polar Aprotic | 380.85 |

| 2-Butanone (MEK) | Polar Aprotic | 389.69 |

| Ethyl Acetate | Polar Aprotic | 401.9 |

| Methyl Acetate | Polar Aprotic | 322.9 |

| Tetrahydrofuran (THF) | Polar Aprotic | 1680.43 |

| 1,4-Dioxane | Polar Aprotic | 1009.67 |

| Dimethylformamide (DMF) | Polar Aprotic | 504.34 |

| Toluene | Non-Polar | 349.09 |

Data sourced from Scent.vn[2]

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a synthesized methodology based on established practices for determining the solubility of terpenes and other organic compounds.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of the desired solvent to each vial. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

-

Allow the solutions to equilibrate for a minimum of 24-48 hours. A longer duration may be necessary to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

Alternatively, the samples can be centrifuged at a high speed to pellet the excess solid before collecting the supernatant.

-

-

Quantification:

-

Dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Experimental Workflow Diagram

Potential Signaling Pathway Modulation by this compound

While direct studies on the signaling pathways modulated by this compound are limited, its classification as a sesquiterpenoid alcohol suggests potential anti-inflammatory properties. Many sesquiterpenoids and other essential oil components have been shown to exert their anti-inflammatory effects by modulating key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[[“]][[“]][6]

A plausible mechanism of action for this compound's potential anti-inflammatory activity is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may interfere with this cascade, potentially by inhibiting the activation of the IKK complex.

Proposed NF-κB Signaling Pathway Inhibition by this compound

Conclusion

This technical guide provides essential data on the solubility of this compound in a variety of solvents, a detailed experimental protocol for its determination, and a plausible mechanism for its potential biological activity. The high solubility of this compound in many common organic solvents facilitates its use in research and development. The proposed interaction with the NF-κB signaling pathway offers a starting point for further investigation into its therapeutic potential. This information is intended to support researchers, scientists, and drug development professionals in their work with this promising natural compound.

References

An In-Depth Technical Guide to the Stereoisomers of Elemol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elemol, a naturally occurring sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O, is a constituent of various essential oils and is recognized for its fragrance and potential biological activities. The structure of this compound contains three chiral centers, giving rise to a total of eight possible stereoisomers (2³). These stereoisomers, comprising enantiomeric pairs and diastereomers, can exhibit distinct physical, chemical, and biological properties. Understanding the unique characteristics of each stereoisomer is crucial for applications in fragrance chemistry, pharmacology, and drug development, as stereochemistry often dictates biological activity and sensory perception.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural configurations, physicochemical properties, and analytical separation methods. It also explores the stereospecific biological activities and associated signaling pathways where data is available, offering a valuable resource for researchers in the field.

Stereochemistry of this compound

The structure of this compound possesses three stereogenic centers, located at carbons 1, 2, and 6 of the cyclohexane (B81311) ring (based on IUPAC numbering for the parent ring). The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each of these chiral centers. Due to the presence of three chiral centers, there are 2³ = 8 possible stereoisomers of this compound. These consist of four pairs of enantiomers.

The IUPAC name for one of the naturally occurring isomers, often referred to as α-elemol, is (1R,2S,6S)-2-(2-hydroxypropan-2-yl)-1-methyl-1-vinyl-4-(prop-1-en-2-yl)cyclohexane. The eight stereoisomers of this compound can be systematically named by varying the configurations at these three centers.

Diagram of this compound's Chiral Centers

Elemol: A Sesquiterpenoid of Ecological Importance

An In-depth Technical Guide on the Biological Role of Elemol in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid alcohol this compound, focusing on its biosynthesis, established biological functions in plant defense, and detailed experimental protocols for its study. While this compound is a significant component of various plant essential oils with known defensive properties, its role as an endogenous signaling molecule within plant physiological processes remains an area for future investigation.

This compound (C₁₅H₂₆O) is a bicyclic sesquiterpenoid alcohol found in the essential oils of numerous plant species. It is a key aromatic and bioactive compound in plants such as those from the Dioscorea genus (yam) and lemongrass.[1][2] Its primary documented roles are associated with defending the plant against pests and pathogens, positioning it as a molecule of significant interest for applications in agriculture and natural product-based drug discovery.

Biosynthesis of this compound

The biosynthesis of this compound originates from the general terpenoid pathway. Like all sesquiterpenes, its carbon skeleton is derived from farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate.

The critical step in its formation is the enzymatic conversion of FPP into the intermediate precursor, (+)-hedycaryol. This reaction is catalyzed by a specific class of terpene synthase (TPS) known as hedycaryol (B1638063) synthase.[3] this compound is widely recognized as a thermal rearrangement product of hedycaryol. This transformation often occurs spontaneously under the high-temperature conditions used in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which can lead to its detection in essential oil profiles where hedycaryol is the true biological product.

References

- 1. A New Source of this compound Rich Essential Oil and Existence of Multicellular Oil Glands in Leaves of the Dioscorea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hedycaryol synthase in complex with nerolidol reveals terpene cyclase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Elemol: A Comprehensive Technical Review of its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elemol, a naturally occurring sesquiterpene alcohol found in various aromatic plants, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the current understanding of this compound's pharmacological effects, with a focus on its anticancer, antimicrobial, and anti-inflammatory activities. While research specifically on isolated this compound is limited, this document synthesizes the available data, including quantitative metrics where accessible, and outlines the experimental methodologies employed in these studies. Furthermore, it visualizes putative signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action and to guide future research and drug development endeavors.

Introduction

This compound (C₁₅H₂₆O) is a sesquiterpenoid alcohol that contributes to the characteristic aroma of various essential oils, including those from Canarium luzonicum (elemi) and Myrcia splendens. Traditionally, plants containing this compound have been used in folk medicine for a range of ailments, suggesting a basis for its diverse pharmacological activities. Modern scientific investigation has begun to explore these properties, revealing potential applications in oncology, infectious diseases, and inflammatory conditions. This guide aims to consolidate the existing research on this compound, presenting a technical overview for professionals in the field of drug discovery and development.

Anticancer Activity

Emerging evidence suggests that this compound possesses cytotoxic and pro-apoptotic effects against cancer cells. While studies on isolated this compound are scarce, research on essential oils rich in this compound provides preliminary insights into its anticancer potential.

Quantitative Data

| Essential Oil/Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Citation |

| Canarium commune Essential Oil (10.1% this compound) | A549 | MTT | 1199 | [1] |

Note: This IC₅₀ value represents the activity of the entire essential oil and not of isolated this compound.

Experimental Protocols

The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound like this compound, based on common methodologies cited in cancer research.

2.2.1. Cell Viability Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways

Studies on essential oils containing this compound suggest an induction of apoptosis. One proposed mechanism involves the upregulation of the pro-apoptotic protein BAX.[1] The precise signaling cascade initiated by this compound remains to be fully elucidated.

Antimicrobial Activity

This compound is recognized for its broad-spectrum anti-infectious properties, including antibacterial and antifungal activities.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for isolated this compound against various microbial strains are not well-documented in publicly available literature. Research in this area is ongoing.

Experimental Protocols

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

3.2.1. Broth Microdilution Method

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by the traditional use of elemi-containing remedies. However, specific mechanistic studies and quantitative data for isolated this compound are currently limited.

Experimental Protocols

A common in vitro assay to screen for anti-inflammatory activity is the lipoxygenase (LOX) inhibition assay.

4.1.1. Lipoxygenase (LOX) Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of lipoxygenase enzyme and its substrate (e.g., linoleic acid) are prepared in a suitable buffer.

-

Incubation with Test Compound: The enzyme solution is pre-incubated with various concentrations of the test compound (this compound).

-

Initiation of Reaction: The reaction is initiated by adding the substrate.

-

Absorbance Measurement: The formation of the product (hydroperoxides) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound. The IC₅₀ value can then be determined.

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. However, the current body of research is largely based on the analysis of essential oils, which contain a complex mixture of compounds. To fully realize the therapeutic potential of this compound, future research should focus on:

-

Isolation and Purification: Conducting studies with highly purified this compound to accurately determine its pharmacological properties.

-

Quantitative Analysis: Establishing precise IC₅₀, EC₅₀, and MIC values for isolated this compound against a wide range of cancer cell lines and microbial pathogens.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This includes detailed investigations into its effects on apoptosis, cell cycle regulation, and inflammatory cascades.

-

In Vivo Studies: Progressing to in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

A more rigorous and focused investigation into the pharmacological effects of isolated this compound is crucial for its potential translation into clinical applications. The methodologies and conceptual frameworks presented in this guide offer a foundation for such future endeavors.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Elemol from Dioscorea Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elemol is a naturally occurring sesquiterpenoid alcohol found in various plants, including select species of the genus Dioscorea, commonly known as yams. This compound has garnered significant interest within the scientific community due to its diverse biological activities, which include powerful broad-spectrum anti-infectious (antibacterial, antiviral, antifungal, antiparasitic), immune-modulating, and neurotonic properties[1]. Furthermore, this compound has demonstrated notable insecticidal and antitermitic activities, highlighting its potential as a biopesticide[2][3]. The leaves of certain Dioscorea species, often considered agricultural waste after tuber harvesting, represent a novel and valuable source of this compound-rich essential oil[2][4][5].

These application notes provide detailed protocols for the extraction, isolation, and characterization of this compound from Dioscorea species, specifically focusing on Dioscorea composita and Dioscorea floribunda. The methodologies outlined herein are intended to guide researchers in obtaining high-purity this compound for further investigation into its pharmacological properties and potential therapeutic applications.

Quantitative Data Summary

The essential oil yield and this compound content can vary between different Dioscorea species. The following table summarizes the quantitative data obtained from the analysis of essential oils extracted from the leaves of D. composita and D. floribunda.

| Dioscorea Species | Plant Part | Extraction Method | Essential Oil Yield (w/w) | This compound Content in Essential Oil (%) |

| Dioscorea composita | Leaves | Hydrodistillation | 0.014% | 22% |

| Dioscorea floribunda | Leaves | Hydrodistillation | 0.016% | 41% |

Data sourced from a study on this compound-rich essential oils from Dioscorea species[2].

Experimental Protocols

Protocol for this compound Extraction from Dioscorea Leaves

This protocol details the hydrodistillation method for extracting this compound-rich essential oil from the fresh leaves of Dioscorea species.

Materials:

-

Fresh leaves of Dioscorea composita or Dioscorea floribunda

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Ice

Procedure:

-

Collect fresh leaves of the desired Dioscorea species and immediately place them on ice to prevent the degradation of volatile compounds[2].

-

Weigh approximately 30 g of the fresh leaves and place them into the round-bottom flask of the Clevenger-type apparatus[2].

-

Add a sufficient volume of distilled water to the flask to fully immerse the plant material.

-

Set up the Clevenger apparatus for hydrodistillation.

-

Heat the flask using a heating mantle to initiate boiling.

-

Continue the hydrodistillation process for approximately 3-4 hours, or until there is no further increase in the volume of the collected essential oil.

-

Once the distillation is complete, carefully collect the essential oil from the collection arm of the Clevenger apparatus.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, airtight vial in a cool, dark place until further analysis.

Protocol for the Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)